Schisandrol B
Overview
Description
Schisandrol B is a lignan originally isolated from S. chinensis that has hepatoprotective activity . It increases the expression of pregnane X receptor (PXR) target genes involved in bile acid metabolism, including Cyp3a11, Ugt1a1, Oatp2, and Mrp3 in mouse liver and CYP3A4, UGT1A1, and OATP2 in HEK293T cells . It also protects against lithocholic acid-induced hepatic necrosis and intrahepatic cholestasis in wild-type, but not Pxr-null, mice and decreases mortality in a mouse model of cholestasis when administered at a dose of 100 mg/kg twice per day .
Synthesis Analysis
Research into schisandrin’s anticancer activity has placed a stronger emphasis on derivative synthesis . This emphasis stems from schisandrin’s action in inhibiting P-gp function .Molecular Structure Analysis
The molecular formula of Schisandrol B is C23H28O7 . Its formal name is (6S,7S,13aR)-5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-benzo [3,4]cycloocta [1,2-f][1,3]benzodioxol-6-ol .Chemical Reactions Analysis
Schisandrol B has been found to inhibit reactive oxygen species production . It also inhibits the MAPK pathway and the translocation of NF-κB to the nucleus .Physical And Chemical Properties Analysis
Schisandrol B is a solid . It is insoluble in H2O; ≥27.4 mg/mL in EtOH; ≥41.6 mg/mL in DMSO .Scientific Research Applications
Nutritional Effects
- Field : Food Chemistry
- Application : Schisandra chinensis, which contains Schisandrol B, is used both for medicinal purposes and as a food ingredient due to its beneficial properties . It is enriched with a wide range of natural plant nutrients, including flavonoids, phenolic acids, anthocyanins, lignans, triterpenes, organic acids, and sugars .
- Methods : The comprehensive review was conducted by searching the PubMed databases for relevant literature of various mass spectrometry techniques employed in the analysis of nutritional components in S. chinensis .
- Results : The potential nutritional effects of S. chinensis are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances .
Pharmacological Features
- Field : Pharmacology
- Application : Schisandrin, one of the primary active compounds within Schisandra chinensis, exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties, showcasing its effectiveness across various liver diseases while maintaining a favorable safety profile .
- Methods : The review was conducted by searching for various pharmacological effects and related mechanisms of schisandrin .
- Results : In cardiovascular disease, schisandrin exerts its pharmacological effects mainly by bolstering the myocardial antioxidant-reducing response, thereby mitigating the impact of oxygen free radicals .
Antioxidant Effects
- Field : Biochemistry
- Application : Schisandra chinensis fruits, their extracts, and bioactive compounds including Schisandrol B are used in alternative medicine as adaptogens and ergogens protecting against numerous neurological, cardiovascular, gastrointestinal, liver, and skin disorders . They are potent antioxidants and mitoprotectors exerting anti-inflammatory, antiviral, anticancer, and anti-aging effects .
- Methods : The review was conducted by searching for various antioxidant effects and related mechanisms of Schisandrol B .
- Results : This review focuses on the direct and indirect antioxidant effects of S. chinensis fruit extract and its bioactive compounds in the cells during normal and pathological conditions .
Therapeutic Effects
- Field : Pharmacology
- Application : Due to its large biological properties, Schisandrol B was recorded to be a potent cure for several diseases by targeting several signaling pathways .
- Methods : The review was conducted by searching for various therapeutic effects and related mechanisms of Schisandrol B .
- Results : The review emphasizes the recent data on the biological properties of Schisandrol B among the molecular mechanism of this drug on tumoral, cardiac, and neural diseases .
Cardiovascular Effects
- Field : Pharmacology
- Application : In a myocarditis cell model, schisandrin has demonstrated the ability to counteract LPS-induced damage to H9c2 cells and facilitate the recovery of myocardial tissue .
- Methods : The review was conducted by searching for various cardiovascular effects and related mechanisms of Schisandrol B .
- Results : Schisandrin exerts its pharmacological effects mainly by bolstering the myocardial antioxidant-reducing response, thereby mitigating the impact of oxygen free radicals .
Neurological Effects
- Field : Neurology
- Application : Due to its large biological properties, Schisandrol B was recorded to be a potent cure for several diseases by targeting several signaling pathways . This review is aimed at emphasizing the recent data on the biological properties of Schisandrol B among the molecular mechanism of this drug on tumoral, cardiac, and neural diseases .
- Methods : The review was conducted by searching for various neurological effects and related mechanisms of Schisandrol B .
- Results : The review emphasizes the recent data on the biological properties of Schisandrol B among the molecular mechanism of this drug on tumoral, cardiac, and neural diseases .
Future Directions
The potential nutritional effects of S. chinensis are discussed, including its ability to enhance immunity, function as an antioxidant, anti-allergen, antidepressant, and anti-anxiety agent, as well as its ability to act as a sedative-hypnotic and improve memory, cognitive function, and metabolic imbalances . The use of advanced mass spectrometry detection technologies have the potential to enable the discovery of new nutritional components of S. chinensis, and to verify the effects of different extraction methods on these components .
properties
IUPAC Name |
3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRRJEICIPUPHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860731 | |
Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin A | |
CAS RN |
58546-54-6 | |
Record name | Gomisin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58546-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gomisin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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